![molecular formula C23H23N3O3S B2984060 N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 898466-24-5](/img/structure/B2984060.png)
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
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Description
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "PPS" and has been the subject of numerous studies to investigate its mechanism of action and potential uses in various fields of research.
Scientific Research Applications
- Phenylpiperazine derivatives have been investigated for their acaricidal properties. Researchers synthesized 33 new derivatives and evaluated their effectiveness against mites. Among them, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine exhibited potent activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. Notably, it showed efficacy against both adults and eggs of T. urticae* .
- Some phenylpiperazine derivatives enhance the permeability of molecules. For instance, two derivatives significantly increased the permeability of the fluorescent marker calcein by over 100-fold. Researchers explored the structure-function relationships, highlighting the impact of hydroxyl or primary amine substitutions on toxicity .
- Phenylpiperazines play a role in RNA and DNA interactions. These molecules are crucial for genetic information storage, catalysis, and intracellular recognition. Researchers continue to explore their functions in these nucleic acid processes .
Acaricidal Activity
Permeability Enhancement
RNA and DNA Interactions
properties
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-16-14-25(15-17-26)21-10-3-1-4-11-21)19-8-7-9-20(18-19)24-30(28,29)22-12-5-2-6-13-22/h1-13,18,24H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQQHOLQPVWVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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